N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine
Description
N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine is a chemical compound with a unique structure that combines a cyclobutanecarbonyl group, a piperidinyl group, and a pyridinyl group
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
cyclobutyl-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C16H23N3O/c1-18(15-7-2-3-10-17-15)14-8-11-19(12-9-14)16(20)13-5-4-6-13/h2-3,7,10,13-14H,4-6,8-9,11-12H2,1H3 |
InChI Key |
YJIUXDDADZLETB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2CCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the cyclobutanecarbonyl group and the piperidinyl group. These groups are then combined with the pyridinyl group through a series of chemical reactions.
Preparation of Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group can be synthesized through the reaction of cyclobutanone with a suitable reagent, such as a Grignard reagent, to form the corresponding alcohol. This alcohol is then oxidized to form the cyclobutanecarbonyl group.
Preparation of Piperidinyl Group: The piperidinyl group can be synthesized through the reaction of piperidine with a suitable reagent, such as an alkyl halide, to form the corresponding piperidinyl derivative.
Combination with Pyridinyl Group: The cyclobutanecarbonyl group and the piperidinyl group are then combined with the pyridinyl group through a series of chemical reactions, such as nucleophilic substitution or condensation reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new drugs due to its unique structure and potential biological activity.
Drug Discovery: The compound can be used as a lead compound in drug discovery programs to identify new therapeutic agents.
Biological Research: The compound can be used in biological research to study its effects on various biological systems and pathways.
Industrial Applications: The compound can be used in various industrial applications, such as the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine can be compared with other similar compounds, such as:
N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-3-amine: This compound has a similar structure but differs in the position of the pyridinyl group.
N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-4-amine: This compound also has a similar structure but differs in the position of the pyridinyl group.
N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-5-amine: This compound has a similar structure but differs in the position of the pyridinyl group.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which may confer unique biological activity and properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
